molecular formula C8H7N3O3 B11905979 (4-Nitro-1H-indazol-3-yl)methanol

(4-Nitro-1H-indazol-3-yl)methanol

Cat. No.: B11905979
M. Wt: 193.16 g/mol
InChI Key: PGOQMNXLTAWXQR-UHFFFAOYSA-N
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Description

(4-Nitro-1H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring The presence of a nitro group at the fourth position and a methanol group at the third position of the indazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-1H-indazol-3-yl)methanol typically involves the nitration of 1H-indazole followed by the introduction of a methanol group. One common method includes:

    Nitration: The nitration of 1H-indazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position.

    Reduction and Methanol Introduction: The nitro group can be reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid. The resulting amino compound can then be reacted with formaldehyde in the presence of a catalyst to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: (4-Nitro-1H-indazol-3-yl)carboxylic acid.

    Reduction: (4-Amino-1H-indazol-3-yl)methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest in materials science and catalysis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of (4-Nitro-1H-indazol-3-yl)methanol have shown promise as therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Nitro-1H-indazol-3-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    (4-Nitro-1H-indazole): Lacks the methanol group but shares the nitro-indazole core structure.

    (4-Amino-1H-indazol-3-yl)methanol: Similar structure but with an amino group instead of a nitro group.

    (4-Nitro-1H-indazol-3-yl)acetic acid: Contains an acetic acid group instead of a methanol group.

Uniqueness: (4-Nitro-1H-indazol-3-yl)methanol is unique due to the presence of both a nitro group and a methanol group on the indazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-nitro-2H-indazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-3,12H,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOQMNXLTAWXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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